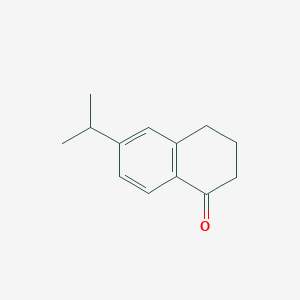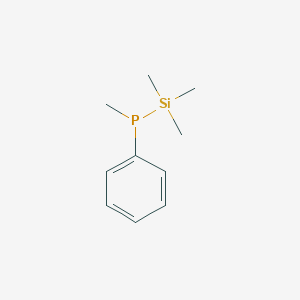
Methyl(phenyl)(trimethylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents or organolithium compounds. For example, the reaction of chlorophosphine with trimethylsilylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophilic substrates for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the trimethylsilyl group, which enhances the nucleophilicity of the phosphorus atom . The compound can also form coordination complexes with transition metals, further expanding its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(phenyl)(trimethylsilyl)phosphane include:
Tris(trimethylsilyl)phosphine: Known for its steric bulk and unique reactivity.
Phenyl(trimethylsilyl)phosphine: Shares structural similarities but lacks the methyl group.
Uniqueness
This compound is unique due to the combination of its methyl, phenyl, and trimethylsilyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .
Properties
CAS No. |
59877-21-3 |
|---|---|
Molecular Formula |
C10H17PSi |
Molecular Weight |
196.30 g/mol |
IUPAC Name |
methyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C10H17PSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
IELUJVVQKYRHJI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


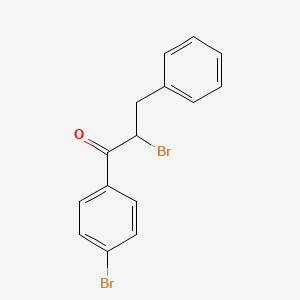


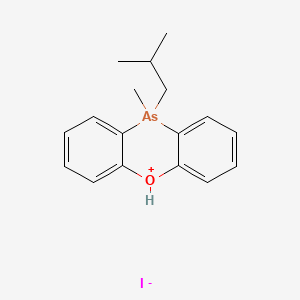
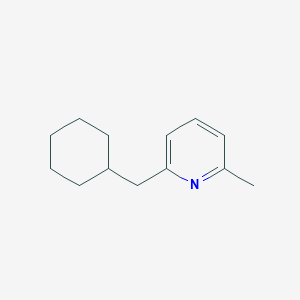
![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

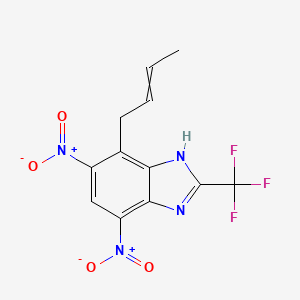
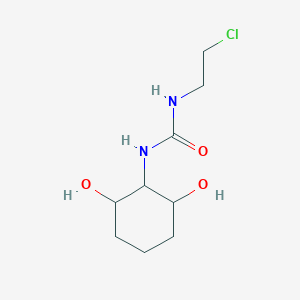
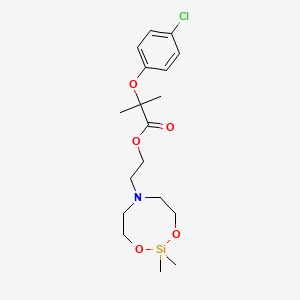
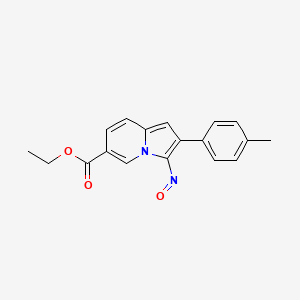
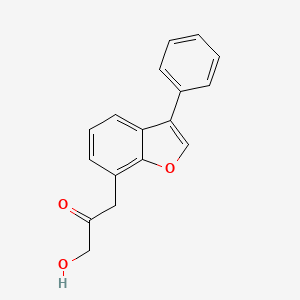
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
